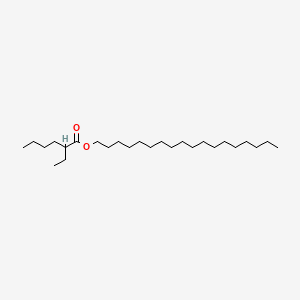

Octadecyl 2-ethylhexanoate

描述

Historical Trajectories and Emerging Research Paradigms for Octadecyl 2-ethylhexanoate (B8288628)

The synthesis of octadecyl 2-ethylhexanoate and similar long-chain alkyl esters typically follows classical Fischer-type esterification methods. nih.govcir-safety.org This involves the reaction of a carboxylic acid (2-ethylhexanoic acid) with an alcohol (octadecanol), often facilitated by an acid catalyst and heat to drive the reaction to completion by removing water. nih.govaalto.fi Industrial production may employ continuous esterification processes to improve efficiency. nih.gov

Historically, research into long-chain esters was driven by their utility in established applications like lubricants and plasticizers. nih.gov However, emerging research paradigms are now exploring more sophisticated applications. For instance, there is a growing interest in using these esters as bio-based and biodegradable materials. aalto.fi Research into long-chain cellulose (B213188) esters, which are internally plasticized, highlights a move towards creating sustainable alternatives to traditional petroleum-based plastics. aalto.finih.gov Furthermore, the unique rheological properties of branched-chain esters are being investigated for their potential as modifiers in complex fluid systems, such as lubricating oils. srce.hracs.org There is also a shift towards more efficient and sustainable synthesis methods, including enzymatic reactions and continuous flow processes, to produce these esters. researchgate.netfrontiersin.org

Academic Significance of this compound as a Model Compound and Functional Precursor

In academic research, this compound serves as a valuable model compound for studying the behavior of long-chain esters in various systems. Its well-defined structure allows researchers to investigate fundamental properties like hydrophobicity, film formation, and interactions with other molecules. aalto.fi For example, in material science, it can be used to understand how long, flexible side chains affect the properties of polymers. aalto.fi In environmental chemistry, its presence in household dust has been studied to understand the distribution and fate of semi-volatile organic compounds in indoor environments. cnif.cn

Beyond its role as a model, this compound also functions as a precursor in the synthesis of other specialty chemicals. While its primary applications are in formulations where it acts as an emollient or lubricant, its ester group can undergo hydrolysis to release octadecanol and 2-ethylhexanoic acid, which can then be used in other chemical processes. nih.gov More broadly, the class of 2-ethylhexanoates is widely used as precursors for metal-organic compounds that have applications as catalysts and in materials science. researchgate.net For instance, metal 2-ethylhexanoates are used as precursors for the synthesis of metal oxide nanocrystals.

Identification of Persistent Research Questions and Future Scholarly Directions in this compound Studies

Despite its established use, several research questions regarding this compound and related long-chain esters remain. A key area of ongoing investigation is the precise relationship between the branched-chain structure and the resulting macroscopic properties of materials. For example, a deeper understanding of how branching affects the pour point and viscosity in lubricants is an active area of research. srce.hr

Future scholarly directions are likely to focus on several key areas. There is a strong push towards developing more sustainable and "green" synthesis routes for these esters, moving away from harsh chemical methods towards biocatalysis and more energy-efficient processes. frontiersin.org Another promising avenue is the incorporation of long-chain esters into advanced, bio-based materials like internally plasticized cellulose esters for applications in coatings, films, and plastics. aalto.finih.govrsc.org Further research is also needed to fully understand the environmental fate and potential long-term impacts of these compounds. The study of how these molecules interact with biological systems, for instance, in the context of drug delivery or as part of complex oleogels, represents another frontier of research. nih.gov Enhancing the mechanical performance of materials derived from these esters by controlling substitution degrees and incorporating fillers is also a topic for future publications. rsc.org

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 59130-70-0 | mdpi.comnih.gov |

| Molecular Formula | C₂₆H₅₂O₂ | mdpi.comnih.govcas.org |

| Molecular Weight | 396.69 g/mol | mdpi.comnih.govcas.org |

| IUPAC Name | This compound | nih.gov |

| Physical Description | Liquid | nih.gov |

| Boiling Point | 431.9 ± 13.0 °C (Predicted) | mdpi.com |

| Density | 0.859 ± 0.06 g/cm³ (Predicted) | mdpi.com |

| Flash Point | 219.2 °C (Predicted) | chemsrc.com |

| LogP (o/w) | 9.00750 (Predicted) | chemsrc.com |

Synonyms for this compound

| Synonym |

| Stearyl ethylhexanoate |

| Stearyloctanoate |

| Hexanoic acid, 2-ethyl-, octadecyl ester |

| 2-Ethylhexanoic acid octadecyl ester |

属性

IUPAC Name |

octadecyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-28-26(27)25(6-3)23-8-5-2/h25H,4-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUVNPNBPWVVKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866742 | |

| Record name | Hexanoic acid, 2-ethyl-, octadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexanoic acid, 2-ethyl-, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

59130-70-0 | |

| Record name | Octadecyl 2-ethylhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59130-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexanoic acid, octadecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059130700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, octadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL ETHYLHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8707A2274 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of Octadecyl 2 Ethylhexanoate and Analogues

Esterification Reaction Pathways for Octadecyl 2-ethylhexanoate (B8288628) Synthesis

The primary route for synthesizing Octadecyl 2-ethylhexanoate is the direct esterification of 2-ethylhexanoic acid with octadecanol (stearyl alcohol). industrialchemicals.gov.auontosight.ai This reaction involves the formation of an ester bond with the elimination of water. Transesterification, which involves exchanging the alkoxy group of an existing ester, represents an alternative pathway. The efficiency and selectivity of these pathways are highly dependent on the chosen catalytic system and reaction conditions.

A variety of catalysts are employed to facilitate the esterification process, ranging from traditional acid catalysts to more advanced organometallic and enzymatic systems.

Tin(II) 2-ethylhexanoate: Also known as stannous octoate, this organometallic compound is a highly effective and active catalyst for esterification reactions. atamanchemicals.combnt-chemicals.comatamanchemicals.com It demonstrates high Lewis acidity, which is a key factor in its catalytic performance. researchgate.net Tin(II) 2-ethylhexanoate is typically used in concentrations ranging from 0.01% to 0.2% by weight and can be utilized at temperatures above 160°C for esterification processes. tib-chemicals.com Its high activity allows for reduced reaction times and efficient production. bnt-chemicals.comatamanchemicals.com Studies have shown that among various Sn(II) salts, Tin(II) 2-ethylhexanoate displays high activity in transesterification reactions, though its reusability can be limited by its solubility in polar by-products. researchgate.net The synthesis of the catalyst itself can be achieved by reacting 2-ethylhexanoic acid with sodium hydroxide, followed by a reaction with stannous chloride in an inert solvent. atamanchemicals.com

Traditional Acid Catalysts: Strong acids such as sulfuric acid and p-toluenesulfonic acid are commonly used to catalyze the esterification reaction between the acid and alcohol. The reaction is typically conducted under reflux conditions to continuously remove the water byproduct, thereby driving the equilibrium towards the formation of the ester product.

Solid Acid Catalysts: To improve reaction rates, selectivity, and ease of separation, solid acid catalysts like ion-exchange resins can be employed in industrial production. These heterogeneous catalysts can enhance the efficiency of continuous esterification processes.

The table below summarizes various catalytic systems used in the synthesis of esters like this compound.

| Catalyst Type | Specific Example | Typical Conditions | Key Advantages |

| Organometallic | Tin(II) 2-ethylhexanoate | Temp: >160°C; Conc: 0.01-0.2% tib-chemicals.com | High catalytic activity, reduced reaction times. atamanchemicals.combnt-chemicals.com |

| Strong Acid | Sulfuric Acid, p-Toluenesulfonic Acid | Reflux with water removal | Well-established, effective for driving equilibrium. |

| Solid Acid | Ion-exchange resins, Zirconium oxide | Continuous flow reactors | Ease of separation, improved rate and selectivity. researchgate.net |

| Enzymatic | Lipase (e.g., Novozym 435) | Temp: 30-60°C | High selectivity, mild conditions, reduced side reactions. researchgate.net |

While catalytic routes are dominant, research into alternative methods continues, driven by the desire for greener and more efficient processes.

Non-Catalytic Synthesis: Under conditions of high temperature (e.g., 160–170℃) and a significant molar excess of the acid reactant, esterification can proceed via self-catalysis, albeit over longer reaction times (26–28 hours for a 95% yield in similar systems). finechem-mirea.ru However, non-catalytic oxidation processes to produce the 2-ethylhexanoic acid precursor often result in lower yields compared to catalyzed reactions. nih.gov

Enzymatic Catalysis: A significant alternative is the use of enzymes, particularly lipases such as Novozym 435, as biocatalysts. researchgate.net This method offers several advantages, including high specificity, which reduces side reactions, and the ability to operate under mild temperature conditions (e.g., 30-60°C). Enzymatic synthesis is a key component of green chemistry, offering high yields and an improved environmental profile compared to traditional chemical catalysis. researchgate.net For instance, the synthesis of an analogue, 2-ethylhexyl 2-ethylhexanoate, using Novozym 435 in hexane (B92381) has been shown to reach 83% conversion in 40 hours. researchgate.net

Supercritical Fluids: The use of supercritical carbon dioxide (SC-CO2) as a reaction medium offers another alternative. In one study, the continuous synthesis of 2-ethylhexyl 2-ethylhexanoate was achieved with 100% selectivity and 40% conversion using zirconium oxide as a catalyst in SC-CO2. researchgate.net This method demonstrates higher substrate conversion compared to reactions in conventional organic solvents like n-hexane. researchgate.net

Reaction Kinetics and Thermodynamic Analysis of this compound Formation

Understanding the kinetics and thermodynamics of the esterification reaction is crucial for process optimization.

Reaction Kinetics: The rate of esterification is influenced by temperature, catalyst concentration, and the molar ratio of reactants. Kinetic studies on the enzymatic synthesis of a similar ester, 2-ethylhexyl-2-ethylhexanoate, show the reaction follows a Ping-Pong Bi-Bi mechanism, where the 2-ethylhexanoic acid can act as an inhibitor to the reaction. researchgate.net For the self-catalyzed esterification of neopentyl glycol with 2-ethylhexanoic acid, the reaction to form the diester was found to have an activation energy of 58.7 kJ/mol. finechem-mirea.ru Increasing temperature generally increases the reaction rate, but can also promote side reactions like dehydration, which can reduce the final ester yield. researchgate.net

Thermodynamic Analysis: The esterification reaction is a reversible equilibrium process. The enthalpy change (ΔH) for esterification is typically negative, indicating an exothermic reaction. mdpi.com For example, the ΔH for the formation of ethyl butyrate (B1204436) and ethyl lactate (B86563) is greater than zero in the 0-100°C range, signifying an exothermic process. mdpi.com To achieve high conversion rates, the equilibrium must be shifted towards the products. This is commonly accomplished by removing water from the reaction mixture as it is formed, often through azeotropic distillation. finechem-mirea.ru Thermodynamic data reveals that at equilibrium, a significant portion of the acid may remain unconverted unless the equilibrium is actively manipulated. mdpi.com

The following table presents kinetic data from a study on a related ester synthesis.

| Kinetic Parameter | Value | Unit | Conditions |

| Rmax (Maximum reaction rate) | 37.59 | mmol h⁻¹ g⁻¹ | Enzymatic synthesis of 2-ethylhexyl-2-ethylhexanoate researchgate.net |

| KmAl (Michaelis constant for alcohol) | 1.51 | M | Enzymatic synthesis of 2-ethylhexyl-2-ethylhexanoate researchgate.net |

| KmAc (Michaelis constant for acid) | 0.78 | M | Enzymatic synthesis of 2-ethylhexyl-2-ethylhexanoate researchgate.net |

| KiAc (Inhibition constant for acid) | 1.55 | M | Enzymatic synthesis of 2-ethylhexyl-2-ethylhexanoate researchgate.net |

| Activation Energy (Ea) | 58.7 | kJ/mol | Self-catalyzed synthesis of NPG di(2-ethylhexanoate) finechem-mirea.ru |

Elucidation of Reaction Mechanisms in this compound Synthesis

The mechanism of esterification depends on the type of catalyst used.

Acid-Catalyzed Mechanism: In the presence of a strong acid catalyst (like H₂SO₄), the reaction proceeds via the well-known Fischer esterification mechanism. This involves the protonation of the carbonyl oxygen of 2-ethylhexanoic acid, which increases its electrophilicity. The alcohol (octadecanol) then acts as a nucleophile, attacking the protonated carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form the ester.

Tin(II) Catalysis Mechanism: For catalysts like Tin(II) 2-ethylhexanoate, which act as Lewis acids, the mechanism involves the coordination of the tin center to the carbonyl oxygen of the carboxylic acid. researchgate.net This coordination polarizes the C=O bond, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol. This pathway is analogous to metallacyclic mechanisms observed in other organometallic-catalyzed reactions. mdpi.com

Enzymatic Mechanism: In lipase-catalyzed synthesis, the mechanism is different and highly specific. A common model is the Ping-Pong Bi-Bi mechanism. researchgate.net This involves the formation of a covalent acyl-enzyme intermediate. First, the carboxylic acid binds to the enzyme's active site, and the enzyme is acylated with the release of a water molecule. Then, the alcohol binds to the acyl-enzyme complex, and the acyl group is transferred to the alcohol, forming the ester and regenerating the free enzyme. researchgate.net

Sustainable and Green Chemistry Principles in this compound Synthesis Research

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgdokumen.pub

Atom Economy: The principle of atom economy, which seeks to maximize the incorporation of all materials from the reactants into the final product, is a key consideration. acs.org Direct esterification has a high theoretical atom economy, as the only byproduct is water.

Use of Catalysis: The use of catalysts is a cornerstone of green chemistry as they are used in small amounts and allow for reactions to occur under milder conditions (lower temperature and pressure), thus increasing energy efficiency. acs.org The shift from stoichiometric reagents to catalytic alternatives, and from homogeneous to heterogeneous catalysts (like solid acids) that are more easily recovered and reused, aligns with green principles. researchgate.net

Benign Solvents and Auxiliaries: Research into using safer solvents, such as supercritical CO₂, minimizes the environmental impact associated with volatile organic compounds (VOCs). researchgate.net

Biocatalysis: Employing enzymes like lipases is a prime example of green chemistry in action. rsc.org Biocatalysts operate under mild conditions, are biodegradable, and exhibit high selectivity, which avoids the need for protecting groups and reduces the formation of byproducts. researchgate.netacs.org

| Green Chemistry Principle | Application in this compound Synthesis | Source |

| Catalysis | Use of highly active catalysts like Tin(II) 2-ethylhexanoate or recyclable solid acids to improve efficiency and reduce energy use. | atamanchemicals.combnt-chemicals.comresearchgate.net |

| Atom Economy | Direct esterification has inherently high atom economy, with water as the only byproduct. | acs.org |

| Safer Solvents & Auxiliaries | Exploration of supercritical CO₂ as a reaction medium to replace hazardous organic solvents. | researchgate.net |

| Design for Energy Efficiency | Use of enzymatic catalysts (lipases) that operate at mild temperatures (30-60°C), reducing energy consumption. | acs.org |

| Use of Renewable Feedstocks | The alcohol and carboxylic acid precursors can potentially be derived from renewable oleochemical sources. | dokumen.pub |

| Reduce Derivatives | The high specificity of enzymatic catalysis can eliminate the need for protecting groups, simplifying the synthetic process. | acs.org |

Sophisticated Analytical and Spectroscopic Characterization Techniques for Octadecyl 2 Ethylhexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis of Octadecyl 2-ethylhexanoate (B8288628) and its Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of octadecyl 2-ethylhexanoate. Both ¹H and ¹³C NMR are employed to verify the formation of the ester bond and the integrity of the alkyl chains.

In ¹H NMR spectroscopy, specific proton signals confirm the presence of the octadecyl and 2-ethylhexanoate moieties. uoc.gr For instance, the protons adjacent to the amide bond in similar structures exhibit broad features, suggesting a range of chemical environments at the molecule's linkage point. uoc.gr Two-dimensional NMR techniques, such as gCOSY, provide further insight into the connectivity of protons within the molecule. uoc.gr

¹³C NMR spectroscopy is particularly useful for identifying the carbonyl carbon of the ester group, which typically appears around 170 ppm. The analysis of chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra allows for a complete assignment of the molecule's structure. uoc.grrsc.org

While direct conformational analysis of the flexible this compound molecule in solution is complex, NMR studies on related systems provide valuable insights. For example, ¹H NMR has been used to study the conformation of ethylhexanoate stabilizers on nanoparticle surfaces. uoc.gr Solid-state NMR, in conjunction with other techniques, has been used to analyze the phase transitions and crystalline structures of polymers containing octadecyl side chains, revealing how confinement affects their packing and conformational behavior. researchgate.net

Table 1: Key NMR Data for Structural Verification

| Technique | Key Observation | Structural Significance |

| ¹H NMR | Characteristic signals for alkyl chain protons | Confirms the presence and integrity of the octadecyl and 2-ethylhexanoate chains. |

| ¹³C NMR | Carbonyl peak (~170 ppm) | Verifies the formation of the ester linkage. |

| 2D NMR (e.g., gCOSY) | Correlation between proton signals | Elucidates the connectivity of atoms within the molecule. uoc.gr |

Mass Spectrometry (MS) Applications in this compound Identification and Purity Assessment (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and assessing the purity of this compound. When coupled with chromatographic methods like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the separation and identification of the compound from complex mixtures.

GC-MS is a standard method for analyzing this compound and related volatile compounds. In a typical GC-MS analysis, the compound is separated on a capillary column and then ionized, commonly by electron impact (EI). mdpi.com The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. The NIST Mass Spectrometry Data Center lists a GC-MS spectrum for this compound, showing a total of 102 peaks with the top peak at an m/z of 145. nih.gov High-resolution MS can precisely confirm the molecular weight (396.7 g/mol ) and isotopic patterns of the compound.

LC-MS is another valuable tool, particularly for less volatile compounds or for analyzing mixtures that are not suitable for GC. In metabolomics studies, LC-MS has been used to detect this compound in biological samples. academicjournals.org The use of techniques like Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) allows for the sensitive detection and identification of metabolites. academicjournals.org

Both GC-MS and LC-MS are crucial for purity assessment, enabling the identification of byproducts from synthesis or degradation products. For instance, these techniques can identify and quantify impurities such as unreacted starting materials or short-chain fatty acids.

Table 2: Mass Spectrometry Data for this compound

| Technique | Application | Key Findings |

| GC-MS | Identification and Purity | Confirms molecular structure through fragmentation patterns. Top peak at m/z 145. nih.gov Identifies volatile byproducts. |

| High-Resolution MS | Molecular Weight Confirmation | Provides accurate mass and isotopic pattern, confirming the molecular formula C₂₆H₅₂O₂. |

| LC-MS | Metabolomics and Impurity Analysis | Detects the compound in biological matrices. academicjournals.org Identifies non-volatile impurities and degradation products. |

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Interaction Studies of this compound

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" of this compound, offering insights into its functional groups and molecular interactions. nih.gov

FTIR spectroscopy is particularly sensitive to the vibrations of polar functional groups. A key feature in the FTIR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the range of 1700–1750 cm⁻¹. The position of this band can shift depending on the molecular environment, such as hydrogen bonding with other molecules. Other characteristic bands include those for C-H stretching and bending vibrations of the long alkyl chains. researchgate.net FTIR can be used to monitor chemical reactions, such as the formation of metal oxide films from metal 2-ethylhexanoate precursors, and to study the packing modes of molecular chains. researchgate.netresearchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Spectroscopic Technique | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| FTIR | C=O Stretch (Ester) | 1700–1750 | Confirms the presence of the ester functional group. |

| FTIR/Raman | C-H Stretch (Alkyl) | 2800–3000 | Indicates the presence of the long hydrocarbon chains. researchgate.netresearchgate.net |

| FTIR/Raman | C-H Bending/Scissoring | ~1450 | Relates to the symmetric and anti-symmetric bending of C-H bonds. researchgate.net |

X-ray Diffraction (XRD) and Scattering Studies on Crystallinity and Packing Modes of this compound in Materials

X-ray diffraction (XRD) and scattering techniques are essential for investigating the crystalline structure and packing behavior of this compound, especially when it is a component in polymeric or other composite materials.

While this compound itself is a liquid at room temperature and thus lacks a crystalline structure, its long octadecyl chains can crystallize when incorporated into polymers. Studies on polymers with octadecyl side chains, such as octadecylated poly(vinyl alcohol) or poly(n-octadecyl acrylate), utilize XRD to determine their crystalline properties. researchgate.netresearchgate.net

Wide-angle X-ray scattering (WAXS) can reveal the crystal lattice structure, such as hexagonal packing of the side chains. researchgate.net The degree of crystallinity can be quantified from the diffraction patterns, and this is often correlated with thermal properties measured by techniques like Differential Scanning Calorimetry (DSC). researchgate.netresearchgate.net Temperature-dependent XRD studies can track changes in the crystalline structure during phase transitions, providing insights into the melting and crystallization processes. researchgate.net These analyses are crucial for understanding how the presence of the bulky 2-ethylhexanoate group might influence the packing and crystallinity of the octadecyl chains in various material formulations.

Chromatographic Separation and Quantitation Methodologies for this compound (e.g., GC-FID, HPLC)

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for the quantitative analysis of volatile compounds like this compound. nih.govresearchgate.net In this technique, the compound is separated from a mixture in a GC column and then detected by an FID, which generates a signal proportional to the amount of carbon atoms in the analyte. researchgate.net GC-FID is often used for purity analysis and to determine the concentration of the ester in various samples. nih.govresearchgate.net The method can be calibrated using an internal standard for accurate quantification. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is well-suited for this compound. Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is a common approach. sielc.com Detection can be achieved using a variety of detectors, including a Refractive Index Detector (RID) for quantifying impurities or an Ultraviolet (UV) detector if the molecule or its derivatives absorb UV light. HPLC is particularly useful for analyzing less volatile impurities or for samples that are not suitable for the high temperatures of GC. The development of HPLC methods is crucial for quality control in the production of this compound.

Table 4: Chromatographic Methods for this compound Analysis

| Method | Principle | Application |

| GC-FID | Separation based on volatility, detection by flame ionization. researchgate.net | Quantitative analysis of purity and concentration in various samples. nih.govresearchgate.net |

| HPLC | Separation based on polarity, various detection methods. sielc.com | Quantification of impurities, analysis of non-volatile components, and quality control. |

Theoretical and Computational Chemistry Approaches to Octadecyl 2 Ethylhexanoate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity of Octadecyl 2-ethylhexanoate (B8288628)

Quantum chemical calculations offer a powerful lens through which to examine the electronic structure and reactivity of molecules like octadecyl 2-ethylhexanoate. These methods, rooted in the principles of quantum mechanics, can provide detailed insights into electron distribution, molecular orbital energies, and the energetic viability of reaction pathways. acs.orgarxiv.org

For a molecule as large as this compound, which consists of a long C18 alkyl chain and a branched 2-ethylhexanoate group, full quantum chemical calculations can be computationally intensive. nih.gov However, by employing approximations and focusing on specific regions of the molecule, such as the ester functional group, valuable information can be gleaned. The reactivity of esters like this compound is primarily centered around the carbonyl carbon, which is electrophilic, and the oxygen atoms, which possess lone pairs of electrons and are thus nucleophilic.

Quantum chemical methods such as Hartree-Fock (HF) and post-Hartree-Fock methods can be used to model the electronic properties. For instance, calculations can predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity. In the context of this compound, the HOMO is likely to be localized on the oxygen atoms of the ester group, while the LUMO would be associated with the antibonding π* orbital of the carbonyl group.

Furthermore, these calculations can elucidate the effects of the long alkyl chain and the ethyl branching on the electronic properties of the ester group. While the long octadecyl chain is largely electronically insulating, its size and conformation can influence the steric accessibility of the reactive ester center. The ethyl group at the α-position to the carbonyl can also introduce steric hindrance and subtle electronic effects that modulate reactivity compared to a linear ester.

Table 1: Predicted Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Predicted Value/Description | Significance |

| HOMO Energy | Localized on ester oxygen atoms | Indicates the site of electron donation (nucleophilicity) |

| LUMO Energy | Localized on the carbonyl π* orbital | Indicates the site of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | Moderate | Suggests moderate kinetic stability and reactivity |

| Partial Charge on Carbonyl Carbon | Positive (δ+) | Confirms the electrophilic nature of this site |

| Partial Charge on Carbonyl Oxygen | Negative (δ-) | Confirms the nucleophilic nature of this site |

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. scispace.com For a flexible and amphiphilic molecule like this compound, MD simulations are invaluable for understanding its conformational landscape, aggregation behavior, and interactions with different environments, such as solvents or surfaces. researchgate.netjournalssystem.com

In a typical MD simulation of this compound, the molecule is represented by a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, revealing how the molecule moves, bends, and interacts with its surroundings.

In a Nonpolar Solvent (e.g., Decane): In a nonpolar environment, the long octadecyl chains of this compound would be well-solvated, leading to extended conformations of the molecule. science.gov The polar ester group would likely be somewhat shielded from the nonpolar solvent, potentially leading to intramolecular interactions or aggregation with other ester molecules to minimize unfavorable contacts.

At an Oil-Water Interface: At an oil-water interface, this compound would exhibit classic surfactant-like behavior. The long, nonpolar octadecyl tail would preferentially reside in the oil phase, while the more polar ester head group would orient towards the water phase. MD simulations can quantify the orientation and dynamics of the molecules at the interface, providing insights into their role in emulsification and surface tension reduction.

In Bulk Form (Self-Assembly): In the absence of a solvent, MD simulations can predict how this compound molecules arrange themselves. Due to the amphiphilic nature, they are likely to form layered structures, with the polar ester groups interacting with each other and the nonpolar alkyl chains aligning in parallel. These simulations can provide information on the packing density, ordering, and phase behavior of the bulk material.

Table 2: Insights from Molecular Dynamics Simulations of this compound

| Environment | Predicted Behavior | Key Findings from MD |

| Nonpolar Solvent | Extended conformations, potential for ester group aggregation | Solvation of alkyl chains, minimization of polar-nonpolar interactions |

| Oil-Water Interface | Surfactant-like orientation | Alignment of polar head towards water and nonpolar tail towards oil |

| Bulk Phase | Formation of layered or micellar structures | Self-assembly driven by amphiphilicity, prediction of packing and ordering |

Density Functional Theory (DFT) Studies on this compound Derivatives and Interactions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ijeast.commdpi.com It is often more computationally efficient than traditional ab initio methods, making it well-suited for studying larger molecules like this compound and its derivatives. researchgate.net DFT studies can provide detailed information on reaction mechanisms, interaction energies, and spectroscopic properties.

Interaction with Surfaces: DFT calculations can model the adsorption and interaction of this compound on various surfaces. For example, on a metal oxide surface, the ester group could interact via its oxygen atoms with the metal centers on the surface. DFT can calculate the binding energy, geometry of the adsorbed molecule, and the changes in the electronic structure of both the molecule and the surface upon adsorption. This is crucial for understanding its role as a lubricant or coating agent.

Derivatives and Reactivity: DFT can be used to explore the reactivity of derivatives of this compound. For instance, by modeling the hydrolysis of the ester under acidic or basic conditions, DFT can elucidate the transition state structures and activation energies for the reaction. This provides a fundamental understanding of its chemical stability. Similarly, the effects of introducing other functional groups into the molecule can be systematically studied to understand how they would alter its properties.

Spectroscopic Properties: DFT is also a valuable tool for predicting spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts, DFT can aid in the interpretation of experimental spectra and provide a more detailed assignment of the observed signals to specific atomic motions or chemical environments within the molecule.

Table 3: Applications of DFT in Studying this compound

| Area of Study | Information Obtained from DFT | Relevance |

| Surface Interactions | Adsorption energies, binding geometries, electronic perturbations | Understanding performance as a surface-active agent |

| Reaction Mechanisms | Transition state structures, activation energies for hydrolysis | Predicting chemical stability and degradation pathways |

| Spectroscopy | Predicted IR frequencies, NMR chemical shifts | Aiding in the interpretation of experimental data |

| Derivative Properties | Changes in electronic structure and reactivity upon modification | Guiding the design of new molecules with tailored properties |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Environmental Fate and Interaction Pathways

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or environmental fate. ecetoc.orgresearchgate.net These models are particularly useful for predicting the properties of chemicals for which experimental data is scarce, such as this compound. umweltbundesamt.de QSAR models are built by finding a mathematical relationship between a set of molecular descriptors and an observed property for a training set of well-characterized chemicals. dtic.milresearchgate.net

Environmental Fate Prediction: For a substance like this compound, QSAR models can be used to estimate key parameters that govern its environmental fate. ncsu.edupeercommunityin.orgpeercommunityjournal.org These include:

Bioaccumulation Factor (BCF): This predicts the extent to which the chemical will accumulate in the tissues of living organisms. Given its long alkyl chain and high lipophilicity (hydrophobicity), a high BCF would be expected.

Soil Sorption Coefficient (Koc): This indicates the tendency of the chemical to adsorb to soil and sediment. The long nonpolar chain would lead to a high Koc value, suggesting it will be relatively immobile in soil.

Biodegradability: QSAR models can predict the likelihood and rate of biodegradation. While the ester linkage is susceptible to hydrolysis, the long alkyl chain may be more resistant to rapid microbial degradation.

Interaction Pathways: QSAR can also provide insights into the potential interaction pathways of this compound with biological systems. By correlating molecular descriptors with toxicological endpoints, it is possible to make preliminary assessments of its potential for adverse effects. Descriptors used in these models can include:

Log P (Octanol-Water Partition Coefficient): A measure of hydrophobicity.

Molecular Weight: The size of the molecule. nih.gov

Topological Indices: Numerical descriptors of molecular shape and branching.

Quantum Chemical Descriptors: Such as HOMO/LUMO energies and partial charges.

These models are valuable screening tools for regulatory purposes and for prioritizing chemicals for further experimental testing. umweltbundesamt.de

Table 4: QSAR Predictions for the Environmental Profile of this compound

| Parameter | Predicted Outcome | Implication for Environmental Fate |

| Log P (Octanol-Water Partition Coefficient) | High | High potential for bioaccumulation in fatty tissues |

| Bioaccumulation Factor (BCF) | High | Likely to accumulate in aquatic organisms |

| Soil Sorption Coefficient (Koc) | High | Strong adsorption to soil and sediment, low mobility in soil |

| Aqueous Solubility | Low | Limited distribution in the aqueous phase |

| Biodegradability | Moderate to Low | Potential for persistence in the environment |

Research on Octadecyl 2 Ethylhexanoate in Advanced Materials Science and Engineering

Octadecyl 2-ethylhexanoate (B8288628) as a Precursor in Metal-Organic and Hybrid Materials Synthesis

Metal 2-ethylhexanoates are widely utilized as metal-organic precursors in materials science due to their solubility in organic solvents and their ability to decompose cleanly to form metal oxides or other species. nih.govresearchgate.net The 2-ethylhexanoate ligand facilitates the delivery of metal ions in a soluble form for the synthesis of complex materials, including high-purity films for microelectronics and semiconductor materials. google.com

The incorporation of the long octadecyl chain in Octadecyl 2-ethylhexanoate influences the precursor's properties, such as its solubility and thermal behavior, which are critical in the synthesis of metal-organic frameworks (MOFs), hybrid materials, and nanoparticles. For instance, metal carboxylates, including 2-ethylhexanoates, serve as precursors for the synthesis of metal nanoparticles within silicone compositions. google.com In one study, silver 2-ethylhexanoate was prepared and used to generate silver nanoparticles. google.com Similarly, cobalt(II) 2-ethylhexanoate has been used as a precursor in the synthesis of butadiene polymer particles and Co(III) 2-ethylhexanoate serves as a precursor for thin coatings used in water electrolysis. uni-konstanz.deresearchgate.net The general process often involves the reaction of a metal salt with 2-ethylhexanoic acid, with electrochemical methods being developed to produce high-purity metal 2-ethylhexanoates for specialized applications. google.com

The primary function of the 2-ethylhexanoate component is to form a soluble, stable complex with the metal ion, which can then be used in various deposition or polymerization processes. nih.govresearchgate.net The choice of the alkyl group, in this case, octadecyl, can be tailored to control the precursor's reactivity and compatibility with the reaction medium.

Table 1: Examples of Metal 2-Ethylhexanoates as Precursors

| Metal 2-Ethylhexanoate Compound | Application Area | Reference |

| General Metal 2-ethylhexanoates | Precursors for metal oxides, catalysts | nih.govresearchgate.net |

| High-Purity Metal 2-ethylhexanoates | Microelectronic and semiconductor materials | google.com |

| Silver 2-ethylhexanoate | Precursor for silver nanoparticles | google.com |

| Cobalt(II) 2-ethylhexanoate | Synthesis of butadiene particles | uni-konstanz.de |

| Co(III) 2-ethylhexanoate | Precursor for thin coatings in water electrolysis | researchgate.net |

| Ce(III) 2-ethylhexanoate | Chemical precursor for CeO2 film formation | researchgate.net |

Role of this compound in Polymer Chemistry and Functional Polymer Design

In polymer science, this compound is recognized for its role as a functional additive, particularly as a plasticizer. vulcanchem.com Plasticizers are incorporated into polymers to enhance their flexibility and durability. ontosight.ai this compound has been identified as a non-phthalate plasticizer in consumer products and is used in polymers like PVC and polyurethane. ontosight.aigreenpeace.to Its long, non-polar octadecyl chain and branched ester group disrupt the close packing of polymer chains, increasing free volume and thereby lowering the glass transition temperature of the material, which results in increased flexibility.

Beyond its function as a plasticizer, the components of this compound are relevant to other areas of polymer design. For example, tin(II) 2-ethylhexanoate is a well-known catalyst for the ring-opening polymerization of cyclic esters like ε-caprolactone, which is used to produce biodegradable polyesters. acs.orguliege.befrontiersin.org This reaction is fundamental in creating functional polymers for biomedical applications. upc.edu Furthermore, peroxides such as tert-butylperoxy-2-ethylhexanoate are employed as initiators in the radical polymerization of monomers like acrylates and methacrylates. acs.orgacs.orgsrce.hr These polymerization processes are used to synthesize alkyl methacrylate (B99206) copolymers that function as rheology modifiers in lubricating oils. acs.orgacs.org

The octadecyl group itself is a key component in functional polymers. Octadecyl methacrylate, for instance, is copolymerized to create additives that improve the viscosity index and pour point of lubricants. acs.orgsrce.hr The long octadecyl side chains can also be grafted onto polymer backbones, such as poly(vinyl alcohol), to create comb-like polymers with specific thermal properties. researchgate.net

Table 2: Functions of 2-Ethylhexanoate and Octadecyl Moieties in Polymer Science

| Compound/Moiety | Role in Polymer Chemistry | Example Application | Reference |

| This compound | Plasticizer | Enhancing flexibility of PVC and polyurethane | ontosight.ai |

| Tin(II) 2-ethylhexanoate | Catalyst | Ring-opening polymerization of ε-caprolactone | acs.orguliege.be |

| tert-butylperoxy-2-ethylhexanoate | Initiator | Radical polymerization of methacrylates | acs.orgsrce.hr |

| Octadecyl group | Side-chain component | Grafting onto PVA for phase change materials | researchgate.net |

Interfacial and Surface Science Studies of this compound in Engineered Systems

The molecular structure of this compound, featuring a long, non-polar alkyl tail and a more polar ester head, gives it surface-active properties. This amphiphilic character allows it to influence the interface between different phases, such as oil and water. Research has shown that it can reduce interfacial tension in oil-water systems, a crucial property for creating stable emulsions. A related compound, 2-(octadecyloxy)ethanol, which also possesses a long hydrophobic tail and a hydrophilic head, is noted for its utility as a surfactant. ontosight.ai

In the context of engineered systems, metal salts of 2-ethylhexanoic acid have been studied for their role at interfaces. For example, iron (III) 2-ethylhexanoate and titanium (IV) 2-ethylhexanoate are components in microemulsions designed for enhanced oil recovery. whiterose.ac.uk These studies investigate how such compounds affect the interfacial tension and rheological behavior of the microemulsion in harsh environments like high salinity. whiterose.ac.uk In another area of surface science, zirconyl 2-ethylhexanoate has been shown to influence the surface charge of poly(methyl methacrylate) latex particles dispersed in nonpolar solvents. rsc.org The ability to control the charge of particles in non-aqueous media is vital for applications like electrophoretic displays. rsc.org These findings highlight the potential of the 2-ethylhexanoate moiety, in combination with different functional groups or metal ions, to modify surface and interfacial properties in complex fluid systems.

Exploration of this compound in Lubricant Technology: Mechanistic Research

This compound is utilized in industrial settings as a lubricant and as an additive in lubricating formulations. smolecule.comontosight.ai Its high molecular weight, hydrophobic nature, and thermal stability contribute to its lubricating properties. ontosight.ai The long octadecyl chains provide a thick, hydrophobic film that can reduce friction and wear between moving surfaces.

Mechanistic research into lubricant additives often involves understanding the formation of tribo-chemical films on surfaces. Studies on related compounds provide insight into the potential mechanisms. For example, research on protic ionic liquids containing 2-ethylhexanoate anions as lubricant additives revealed that they form a tribo-chemical thin film on worn surfaces, which is responsible for their friction-reducing properties. researchgate.net The structure of the anion significantly influences the tribo-performance. researchgate.net Similarly, lubricant compositions containing metal alkanoates, such as zinc 2-ethylhexanoate, are developed as antiwear components. google.com The mechanism involves the chemical interaction of the additive with the metal surface under conditions of high pressure and temperature to form a protective layer. The combination of the long octadecyl chain for film formation and the reactive potential of the ester or a coordinated metal center suggests a dual role in lubrication: providing a boundary lubrication film and potentially participating in the formation of protective surface layers.

This compound in Phase Change Materials Research and Thermal Energy Storage

Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy during a change in their physical state. This property makes them highly attractive for thermal energy storage applications. Research has explored the incorporation of long alkyl chains, such as octadecyl groups, into polymer structures to create solid-solid PCMs.

A significant area of research involves the synthesis of comb-like polymers where long, crystallizable side chains are grafted onto a polymer backbone. A study detailed the preparation of octadecylated poly(vinyl alcohol) (PVA-C18) through the chemical grafting of octadecyl side chains onto the PVA backbone. researchgate.net The resulting comb-like polymer was investigated as a solid-solid phase change material. The study found that the grafted octadecyl side chains could form crystalline domains within the amorphous polymer matrix. researchgate.net The melting and crystallization of these side chains correspond to the storage and release of latent heat.

Differential Scanning Calorimetry (DSC) analysis of the PVA-C18 comb-like polymer showed that it exhibited significant thermal storage properties, with a reported enthalpy of 29.3 kJ/mol, confirming its potential as a phase change material for thermal energy storage. researchgate.net This research demonstrates a key application of the octadecyl moiety, derived from compounds like octadecanol (a precursor to this compound), in the design of advanced functional polymers for thermal management.

Environmental Behavior and Transformation Mechanisms of Octadecyl 2 Ethylhexanoate

Biodegradation Pathways and Microbial Metabolism of Octadecyl 2-ethylhexanoate (B8288628) in Environmental Compartments

The environmental persistence and transformation of Octadecyl 2-ethylhexanoate, a long-chain branched ester, are primarily governed by biodegradation processes. Due to its structure, the principal pathway for its breakdown in various environmental compartments, such as soil and water, is through enzymatic hydrolysis.

Microbial enzymes, particularly lipases and esterases, are expected to catalyze the cleavage of the ester bond. This initial and rate-limiting step results in the formation of its two constituent molecules: octadecanol (a long-chain alcohol) and 2-ethylhexanoic acid (2-EHA), a branched carboxylic acid. industrialchemicals.gov.au This hydrolysis can occur under both acidic and basic conditions, which is relevant to different environmental settings. vulcanchem.com

Following hydrolysis, the subsequent fate of this compound is determined by the individual biodegradation pathways of its hydrolysis products:

Octadecanol: As a long-chain aliphatic alcohol (LCOH), octadecanol is readily biodegradable. nih.gov Microorganisms in the environment can metabolize these alcohols rapidly, with studies on similar LCOHs showing very short half-lives. nih.gov

2-Ethylhexanoic Acid (2-EHA): This branched-chain carboxylic acid is also susceptible to microbial degradation, although its structure may lead to slower degradation rates compared to linear fatty acids. nih.gov Studies on 2-EHA indicate that biodegradation is an important environmental fate process, with a reported half-life of approximately 5 days in a river sediment environment. nih.gov

Environmental Partitioning and Transport Dynamics of this compound

The movement and distribution of this compound in the environment are dictated by its physicochemical properties. Its large molecular size and long alkyl chain result in very low water solubility and high lipophilicity, which are key factors in its environmental partitioning.

Based on its properties, if released into the environment, this compound is expected to behave as follows:

Water and Sediment: Due to its hydrophobic nature and low water solubility, the compound will not persist in the water column. canada.cavigon.com It will rapidly partition from water to suspended solids and, ultimately, accumulate in sediment. canada.ca Its immiscibility with water means it would spread on the water surface if spilled in large quantities. vigon.com

Soil: When released to soil, this compound is expected to have low mobility. nih.gov Its high affinity for organic matter, indicated by a high octanol-water partition coefficient, causes it to adsorb strongly to soil particles, limiting its potential to leach into groundwater. nih.govnih.gov

Air: The compound has a low vapor pressure, meaning it is not volatile. canada.ca Therefore, atmospheric transport is not a significant environmental pathway.

The potential for bioaccumulation in organisms is a consideration due to its high lipophilicity (high log Kow). nih.gov However, some assessments of similar long-chain esters suggest a low potential for bioaccumulation and biomagnification. canada.ca

Table 1: Physicochemical Properties of this compound Relevant to Environmental Partitioning This table is interactive. You can sort and filter the data.

| Property | Value | Implication for Environmental Transport | Source |

|---|---|---|---|

| Molecular Formula | C₂₆H₅₂O₂ | - | nih.govcas.org |

| Molecular Weight | 396.7 g/mol | Low volatility | nih.gov |

| log Kow (Octanol-Water Partition Coefficient) | 11.8 (Estimated) | High potential for sorption to soil, sediment, and biota; low water solubility. | nih.gov |

| Water Solubility | Low (immiscible) | Partitions out of the water phase into solids. | vigon.com |

| Henry's Law Constant | 2.8 x 10⁻⁶ atm-m³/mol (for 2-EHA) | Low potential for volatilization from water (data for hydrolysis product). | nih.gov |

| Soil Adsorption Coefficient (Koc) | 650 (Estimated for 2-EHA) | Low mobility in soil (data for hydrolysis product). | nih.gov |

Advanced Analytical Methods for Environmental Monitoring of this compound

Detecting and quantifying this compound in complex environmental matrices like house dust, soil, and water requires sophisticated analytical techniques capable of high sensitivity and selectivity. greenpeace.to

Gas Chromatography-Mass Spectrometry (GC-MS) is the most prominently cited method for the identification and analysis of this compound and related compounds. greenpeace.to This technique combines the powerful separation capabilities of gas chromatography with the definitive identification provided by mass spectrometry. It has been successfully used to detect the compound in house dust samples, indicating its utility for monitoring indoor environmental contamination. greenpeace.to For volatile and semi-volatile compounds, GC-MS offers excellent isomer separation and selectivity. researchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC) can also be employed, often coupled with detectors like a refractive index detector to quantify impurities or the main compound itself.

Because the environmental fate of this compound is closely linked to its hydrolysis product, 2-ethylhexanoic acid (2-EHA) , methods for monitoring 2-EHA are also crucial.

Derivatization followed by GC-MS: 2-EHA is a more polar and less volatile compound. To analyze it using GC, a derivatization step is often required to convert it into a more volatile form. cdc.gov For instance, it can be converted to its pentafluorobenzyl ester, which can then be analyzed with high sensitivity using a GC equipped with an electron capture detector (ECD) or by GC-MS. nih.gov

Ion Chromatography (IC): This technique can directly determine 2-EHA in aqueous samples without the need for derivatization, offering a streamlined analytical approach. chromatographyonline.com

Sample preparation is a critical step for isolating the target analyte from the environmental matrix. Advanced microextraction techniques such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) are increasingly used for emerging contaminants as they are efficient, require minimal solvent, and can be coupled directly with chromatographic systems. researchgate.net

Mechanistic Ecotoxicological Research Models for Environmental Interactions of this compound

Assessing the ecotoxicological risk of this compound involves using research models to understand its potential adverse effects on organisms and ecosystems. As direct experimental data on the compound itself is limited, a common approach in regulatory toxicology is to use a "read-across" method. industrialchemicals.gov.au This involves using data from its expected hydrolysis products, octadecanol and 2-ethylhexanoic acid (2-EHA), to predict its toxicity. industrialchemicals.gov.aunih.gov

Aquatic Ecotoxicology Models: Standardized aquatic toxicity tests, following guidelines from organizations like the OECD, are used to evaluate effects on representative aquatic organisms.

Fish: Acute toxicity tests (e.g., 96-hour exposure on zebrafish or rainbow trout) and chronic tests evaluating effects on early life stages, growth, and reproduction.

Invertebrates: Acute immobilization tests (e.g., 48-hour exposure on Daphnia magna) and chronic tests measuring impacts on reproduction and survival over 21 days. nih.gov Studies on long-chain alcohols have demonstrated a toxicity maximum between C13 and C14 chain lengths in Daphnia magna. nih.gov

Algae: Growth inhibition tests (e.g., 72-hour exposure on green algae like Pseudokirchneriella subcapitata) to assess effects on primary producers.

Sediment Ecotoxicology Models: Given the compound's tendency to partition to sediment, models focusing on benthic (sediment-dwelling) organisms are highly relevant. These include long-term survival and reproduction studies using organisms like the midge Chironomus riparius or the oligochaete worm Lumbriculus variegatus.

Quantitative Structure-Activity Relationship (QSAR) Models: In the absence of empirical data, QSAR models are valuable computational tools. umweltbundesamt.de These models predict the toxicity of a chemical based on its molecular structure. For a substance like this compound, QSARs can provide initial estimates of its potential to be persistent, bioaccumulative, and toxic (PBT), helping to prioritize it for further testing. umweltbundesamt.de

Biochemical and Biological System Interactions of Octadecyl 2 Ethylhexanoate: Foundational Studies

Octadecyl 2-ethylhexanoate (B8288628) as a Probe or Model Compound in Lipid and Membrane Biophysics Research

While direct studies employing octadecyl 2-ethylhexanoate as a biophysical probe are not extensively documented in publicly available literature, its molecular structure—a long, saturated alkyl chain (C18) esterified to a branched short-chain fatty acid (2-ethylhexanoic acid)—makes it a relevant candidate for investigating lipid-lipid and lipid-protein interactions within biological membranes. The principles of membrane biophysics suggest that such a molecule would intercalate into the lipid bilayer, with its long octadecyl tail aligning with the acyl chains of membrane phospholipids.

The biophysical properties of biological membranes are profoundly influenced by the acyl chain composition of their constituent lipids. For instance, research has shown that altering the length and saturation of sphingolipid acyl chains significantly affects membrane fluidity, phase behavior, and intrinsic curvature nih.gov. The depletion of very long acyl chain sphingolipids in model organisms leads to dramatic changes in membrane properties, which can compromise critical cellular processes like membrane trafficking and sorting nih.gov. By introducing a molecule like this compound, which possesses a very long C18 chain, researchers could theoretically probe how such structures influence the packing, dynamics, and domain formation within a model membrane.

Furthermore, fluorescently-labeled analogs of lipid-like molecules are often used as probes to report on the microenvironment within lipid membranes or to track their interactions with proteins mdpi.com. Although not inherently fluorescent, the physicochemical properties of this compound—its hydrophobicity and dimensions—make it a suitable model for a non-perturbing lipid-like entity. Its presence could be tracked through techniques like Nuclear Magnetic Resonance (NMR) or its influence on membrane properties could be monitored by other spectroscopic methods applied to the bulk membrane. The branched 2-ethylhexanoate headgroup adds a unique steric feature that could be used to study how non-linear structures are accommodated within the highly ordered membrane environment.

Enzymatic Biotransformation and Metabolic Fates of this compound in Model Organisms

The metabolic fate of this compound in biological systems is primarily dictated by enzymatic hydrolysis. As an ester, it is susceptible to the action of esterases and lipases, which are ubiquitous in living organisms. This biotransformation is a critical factor in determining the compound's biological activity and pharmacokinetic profile.

The primary metabolic pathway for alkyl ethylhexanoates is hydrolysis into their constituent alcohol and carboxylic acid. industrialchemicals.gov.au In the case of this compound, this enzymatic cleavage would yield octadecanol (stearyl alcohol) and 2-ethylhexanoic acid (2-EHA). vulcanchem.com This process is analogous to the metabolism of natural dietary fats.

| Initial Compound | Enzymatic Process | Metabolic Products |

| This compound | Hydrolysis (via Esterases/Lipases) | Octadecanol (Stearyl Alcohol) |

| 2-Ethylhexanoic Acid (2-EHA) |

This table outlines the primary enzymatic biotransformation of this compound.

Once formed, these metabolites enter their respective metabolic pathways. Octadecanol, a long-chain fatty alcohol, can be oxidized to stearic acid and subsequently enter the fatty acid metabolism pool. The metabolic fate of 2-EHA has been a subject of greater scrutiny, as it has been associated with developmental toxicity in animal studies at high doses. cir-safety.org The proposed mechanism involves a cascade of effects initiated by liver toxicity, leading to zinc deficiency in the developing embryo. cir-safety.orgcir-safety.org However, it has been suggested that for cosmetic ingredients, the metabolic conversion rate from the parent ester is slow enough to allow for clearance of 2-EHA before it can accumulate to toxic levels. cir-safety.org

A metabolomics study on the bacterium Proteiniphilum acetatigenes detected an upregulation of this compound during the stationary phase of growth in relation to carotenoid production, indicating its presence and potential metabolic role within this microorganism. academicjournals.org While this study did not elucidate the specific metabolic pathway, it confirms the compound's participation in a biological system.

Studies on structurally related ether lipids, such as 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine (ET-18-OME), in rats provide a model for the complexity of lipid metabolism. In perfused rat liver, ET-18-OME was metabolized into several products through hydrolysis by phospholipases C and D and other hydrolases, demonstrating the variety of enzymatic processes that can act on long-chain alkyl compounds. nih.gov

Molecular Interactions of this compound with Biomolecules: Spectroscopic and Computational Approaches

Understanding the interaction of this compound with biomolecules at a molecular level requires the application of spectroscopic and computational techniques. While specific studies detailing these interactions for this exact compound are limited, the methods for investigating such phenomena are well-established.

Spectroscopic Approaches: Spectroscopic methods are essential for characterizing the compound and observing its interactions with biological macromolecules like proteins and lipids.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of this compound. nih.gov In the context of molecular interactions, NMR techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the molecule are in close contact with a target protein, providing direct evidence of binding.

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to identify and quantify the compound and its metabolites in biological samples. High-resolution MS can also be used in conjunction with techniques like hydrogen-deuterium exchange to probe how the binding of a lipid-like molecule affects the conformation of a protein.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy methods can provide information about the conformational state of both the lipid and the protein upon interaction. For example, changes in the amide I band of a protein in IR spectra can indicate alterations in its secondary structure upon binding this compound. nih.gov

Fluorescence Spectroscopy: While this compound is not intrinsically fluorescent, its interaction with proteins can be studied by observing the quenching of the protein's intrinsic tryptophan fluorescence. Alternatively, a fluorescent probe could be incorporated into a model membrane system to report on the changes induced by the intercalation of this compound. mdpi.com

| Spectroscopic Technique | Application in Studying Molecular Interactions | Information Gained |

| Nuclear Magnetic Resonance (NMR) | STD-NMR, HSQC | Binding epitope mapping, conformational changes |

| Mass Spectrometry (MS) | HDX-MS, Native MS | Protein dynamics, stoichiometry of binding |

| Infrared (IR)/Raman Spectroscopy | FTIR, Raman | Changes in protein secondary structure, lipid order |

| Fluorescence Spectroscopy | Intrinsic protein fluorescence quenching | Binding affinity, proximity of the molecule to fluorophores |

This table summarizes spectroscopic methods applicable to studying the interaction of this compound with biomolecules.

Computational Approaches: Computational modeling provides a powerful, atomistic view of molecular interactions that can complement experimental data.

Molecular Docking: This method could predict the preferred binding site of this compound on a protein of known structure, such as serum albumin, which is a major transporter of fatty acids in the blood. epo.org The calculations would score different binding poses based on factors like electrostatic and hydrophobic interactions.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound within a lipid bilayer or in the binding pocket of a protein over time. These simulations can reveal how the compound affects membrane properties (e.g., thickness, fluidity) or induces conformational changes in a protein upon binding. researchgate.net Such computational studies are invaluable for providing a mechanistic understanding of the interactions observed through spectroscopy.

Future Research Directions and Interdisciplinary Prospects for Octadecyl 2 Ethylhexanoate Studies

Integration of Machine Learning and Artificial Intelligence in Predicting Octadecyl 2-ethylhexanoate (B8288628) Properties and Reactivity

| Machine Learning Model | Predicted Property | Potential Application for Octadecyl 2-ethylhexanoate | Reference |

|---|---|---|---|

| Random Forest (RF) | Pharmacokinetic Profiles (AUC, Cmax) | Predicting skin absorption and distribution in cosmetic or transdermal formulations. | nih.gov |

| Graph Neural Networks (GNNs) | Flash Point, Melting Point, Boiling Point | Rapidly screening safety and physical state for industrial applications without initial synthesis. | aionics.io |

| Multiple Linear Regression (MLR) | Gas Chromatographic Retention Indices | Improving analytical methods for quality control and reaction monitoring. | nih.gov |

| Support Vector Machine (SVM) | Density, Conductivity, Mechanical Strength | Designing formulations with specific physical characteristics, such as lubricants or emollients. | chemengineerkey.comnih.gov |

Nanotechnology and Smart Materials Applications for this compound Derivatives

The unique physicochemical properties of long-chain esters like this compound make them excellent candidates for use in nanotechnology, particularly in the formation of nanoemulsions. nih.gov Nanoemulsions are dispersions of oil and water with droplet sizes typically ranging from 20 to 200 nanometers. nih.gov Their small droplet size provides a large surface area, enhancing the solubility and bioavailability of encapsulated active ingredients. nanosomacanadausa.info

Future research could explore the use of this compound as the oil phase in oil-in-water (o/w) nanoemulsions for advanced drug delivery systems. nih.govmdpi.com Its properties as an emollient could be beneficial for transdermal delivery, where it can act as a penetration enhancer to facilitate the absorption of pharmaceuticals through the skin. nih.govnanosomacanadausa.info The stability and non-greasy feel of this ester are advantageous for creating cosmetically elegant and effective topical formulations.

Furthermore, derivatives of this compound could be synthesized to create "smart" materials. For example, by functionalizing the ester, it could be incorporated into stimuli-responsive polymers that change their properties (e.g., viscosity or drug release rate) in response to external triggers like temperature or pH. Such materials have potential applications in targeted drug delivery, sensors, and self-healing coatings.

| Oil Phase Component | Surfactant System | Resulting Particle Size (nm) | Potential Application | Reference |

|---|---|---|---|---|

| Oleyl Oleate | Pluronic F68 / Span 20 | ~223 nm | Transdermal drug delivery | nih.gov |

| Oleyl Stearate | Pluronic F68 / Span 20 | ~257 nm | Transdermal drug delivery | nih.gov |

| Palm Oil Esters | Not specified | Not specified | Topical anti-inflammatory delivery | researchgate.net |

| Ethyl Oleate | Not specified | Not specified | Oral, topical, or parenteral drug administration | nih.gov |

Development of Advanced Spectroscopic and Imaging Tools for In Situ this compound Analysis

Understanding the behavior of this compound during its synthesis, formulation, or degradation requires sophisticated analytical techniques capable of in situ analysis. Future research will likely focus on applying and refining advanced spectroscopic and imaging tools to monitor these processes in real-time.

Raman spectroscopy, for example, is a powerful non-destructive technique that can provide detailed structural information about molecules. researchgate.net It is particularly sensitive to changes in the carbon chain and the carbonyl group of esters. nih.govqub.ac.uk Developing methods based on Raman spectroscopy could allow for the in situ monitoring of the Fischer esterification reaction to produce this compound, tracking the consumption of reactants and the formation of the ester without the need for sample extraction. mdpi.comcerritos.edu The characteristic ester carbonyl (C=O) band, typically found around 1740 cm⁻¹, serves as a clear marker for reaction progress. researchgate.net

Another promising technique is Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry. This high-resolution method can be used to characterize the ester and its reaction intermediates with high precision. nih.gov When used with specific chemical ionization reagents, it can reveal the molecular weight and the chain length of both the acid and alcohol moieties of long-chain esters, providing a remarkably clear picture of the molecular structure. nih.gov The development of portable or probe-based versions of these instruments could enable real-time quality control in industrial manufacturing settings.

| Technique | Information Provided | Potential for In Situ Analysis | Reference |

|---|---|---|---|

| Raman Spectroscopy | Conformational isomerism, chain length, degree of unsaturation, C=O bond environment. | High potential for monitoring reaction kinetics and phase transitions in real-time. | nih.govqub.ac.ukmdpi.com |

| FT-ICR Mass Spectrometry | Precise molecular weight, identification of acid and alcohol moieties, and structural characterization. | Limited for real-time process monitoring but powerful for offline, detailed analysis of reaction mixtures. | nih.gov |

| Attenuated Total Reflectance Infrared Spectroscopy (ATR-IR) | Identification of functional groups (C=O, C-O-C), tracking disappearance of reactants (e.g., COOH). | Excellent for monitoring reaction progress and kinetics on surfaces or in liquids. | mdpi.com |

Emerging Roles of this compound in Sustainable Chemical Technologies

The global push towards green chemistry and sustainability is opening new avenues for biodegradable and environmentally benign chemicals. mdpi.com Synthetic esters like this compound are prime candidates for developing sustainable technologies, particularly as high-performance biodegradable lubricants. condatcorp.com

Conventional mineral oil-based lubricants can cause significant environmental damage when spilled. condatcorp.com In contrast, ester-based lubricants can be formulated to be readily biodegradable, breaking down into non-toxic components in the environment. shell.com Future research will focus on optimizing formulations containing this compound to meet the demanding performance requirements of industrial applications, such as in hydraulics for machinery used in environmentally sensitive areas like forests or near waterways. shell.com Key performance metrics for these lubricants include a high viscosity index, low pour point, good oxidative stability, and excellent wear protection. google.comgoogle.com